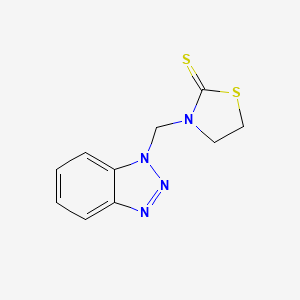

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione

Beschreibung

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine-2-thione core substituted with a benzotriazolylmethyl group. Its molecular formula is C₁₀H₉N₅S₂, and it combines the electronic properties of benzotriazole (a corrosion inhibitor and UV absorber) with the sulfur-rich thiazolidine-thione moiety, which is associated with biological activity and metal-chelation capabilities .

Eigenschaften

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S2/c15-10-13(5-6-16-10)7-14-9-4-2-1-3-8(9)11-12-14/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDSZRFVZRGKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

The process exploits the electrophilic activation of the hydroxyalkylbenzotriazole intermediate by BF₃, facilitating nucleophilic attack by the sulfur atom of 1,3-thiazolidine-2-thione. This results in the displacement of the hydroxyl group and the formation of a stable methylene bridge between the benzotriazole and thiazolidine-2-thione rings.

Experimental Procedure

-

Reactants :

-

1-(1-Hydroxymethyl)benzotriazole (19a )

-

1,3-Thiazolidine-2-thione (25 )

-

-

Conditions :

-

Solvent: Anhydrous THF

-

Catalyst: Boron trifluoride (BF₃)

-

Temperature: 25°C

-

Reaction Time: 12 hours

-

-

Workup :

Characterization Data

-

Melting Point : 176–177°C

-

¹H NMR (δ, ppm): 3.24 (t, J = 7.8 Hz, 2H), 4.15 (t, J = 7.8 Hz, 2H), 6.59 (s, 2H), 7.38–8.06 (m, aromatic protons).

-

¹³C NMR (δ, ppm): 27.2, 54.7, 58.1, 114.4, 121.8, 135.1, 159.9, 196.8.

Optimization and Scalability Considerations

Catalyst Efficiency

Temperature and Time

-

Room Temperature : Optimal for minimizing side reactions (e.g., ring-opening of thiazolidine-2-thione).

-

Extended Stirring : 12-hour duration ensures complete consumption of starting materials.

Comparative Analysis of Synthetic Routes

| Parameter | BF₃-Catalyzed Condensation | ZnBr₂-Mediated Substitution |

|---|---|---|

| Yield | 93% | 72–79% |

| Reaction Time | 12 hours | 6–18 hours |

| Substrate Flexibility | Limited to hydroxyalkyl precursors | Broad (thiols, phosphonates) |

| Scalability | High (gram-scale demonstrated) | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine-2-thione moiety to thiazolidine.

Substitution: Nucleophilic substitution reactions are common, especially at the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to conventional antibiotics. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent investigations have highlighted the potential of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione as an anticancer agent. It has been shown to inhibit cell proliferation in cancer cell lines through apoptosis induction and modulation of key signaling pathways such as the PI3K/Akt pathway.

Case Study: HSD17B13 Inhibition

A notable application involves its role as a hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor. Inhibiting this enzyme is linked to therapeutic effects in conditions like nonalcoholic fatty liver disease (NAFLD). The compound's ability to selectively inhibit HSD17B13 has been documented in patent literature, indicating its potential for drug development aimed at liver-related diseases .

Material Science Applications

Corrosion Inhibitors

The benzotriazole moiety within the compound provides excellent corrosion inhibition properties for metals. It forms a protective layer on metal surfaces, preventing oxidation and degradation. Laboratory tests have shown that it significantly reduces corrosion rates in acidic environments.

Polymer Additives

In polymer science, the compound is utilized as an additive to enhance thermal stability and UV resistance of polymers. Its incorporation into polymer matrices improves durability and extends the lifespan of materials used in outdoor applications.

Agricultural Applications

Pesticide Development

The compound has been explored for its potential use in developing new pesticide formulations. Its antimicrobial properties can be leveraged to create effective biocontrol agents against plant pathogens. Field trials have indicated promising results in reducing disease incidence in crops while being environmentally friendly.

Wirkmechanismus

The mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine-2-thione moiety can interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Thiazolidine-2-thione Derivatives

- 3-(2,3-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione (CAS 911319-76-1): Features a dimethoxybenzoyl substituent. The electron-donating methoxy groups enhance aromatic stability but reduce electrophilicity compared to the benzotriazolylmethyl group. Molecular weight: 237.26 g/mol .

- 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS 849414-07-9): Differs by a butyl linker instead of methyl. The longer alkyl chain increases hydrophobicity (predicted logP: ~3.2) and molecular weight (292.42 g/mol ) .

Benzimidazole/Benzothiazole-Thione Derivatives

- 3-(1-Phenylethenyl)-1H-benzimidazole-2-thione (CAS 142071-80-5): Contains a benzimidazole-thione core with a styryl substituent. The conjugated π-system enhances UV absorption (λmax ~320 nm) but reduces solubility in polar solvents. Molecular weight: 252.33 g/mol .

- 3-[(2-Pyridin-3-ylpiperidin-1-yl)methyl]-1,3-benzothiazole-2-thione (CAS 63771-10-8): A benzothiazole-thione with a pyridine-piperidine substituent. The basic nitrogen atoms improve solubility in acidic media. Molecular weight: 341.49 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| Target Compound | ~245.33 | 1.39±0.1 | 455.9±47.0 | 1.36 |

| 3-(2,3-Dimethoxybenzoyl)-thiazolidine | 237.26 | 1.31±0.1 | 442.0±45.0 | 2.05 |

| 3-(1-Phenylethenyl)-benzimidazole-thione | 252.33 | 1.28±0.1 | 418.5±40.0 | 1.89 |

Key Observations :

- The benzotriazolylmethyl group in the target compound increases density and acidity compared to benzimidazole-thiones, likely due to the electron-withdrawing nature of benzotriazole .

- Longer alkyl chains (e.g., butyl in CAS 849414-07-9) reduce aqueous solubility but enhance lipid membrane permeability .

Corrosion Inhibition

- Benzotriazole derivatives are widely used as copper corrosion inhibitors. The thione group in the target compound may enhance chelation of metal ions, outperforming simpler benzotriazoles .

Material Science

Research Findings and Challenges

- Reactivity : The benzotriazolylmethyl group undergoes photodegradation less readily than styryl groups, making the target compound more suitable for long-term applications .

- Synthetic Challenges : Steric hindrance in bis-benzotriazolylmethyl analogs (e.g., 7f in ) complicates isolation, requiring optimized reaction conditions .

Biologische Aktivität

3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is a compound that belongs to the class of thiazolidine derivatives fused with benzotriazole. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazolidine-2-thione is . The compound's structure features a thiazolidine ring linked to a benzotriazole moiety, contributing to its biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, compounds containing the benzotriazole structure have demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

| Compound C | Candida albicans | 12.5 μg/mL |

Research indicates that the presence of hydrophobic groups in these compounds enhances their antimicrobial efficacy due to improved membrane penetration .

Antifungal Activity

Benzotriazole derivatives have also shown promising antifungal activity. A study reported that certain derivatives exhibited MIC values against Candida albicans ranging from 1.6 μg/mL to 25 μg/mL. Notably, modifications in the benzotriazole structure led to increased antifungal potency .

Table 2: Antifungal Activity of Benzotriazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | C. albicans | 5 μg/mL |

| Compound E | Aspergillus niger | 12.5 μg/mL |

Anticancer Activity

Recent investigations have highlighted the anticancer potential of benzotriazole derivatives. Certain compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving tubulin inhibition and apoptosis induction .

Table 3: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound F | MCF-7 (Breast Cancer) | 10 |

| Compound G | HeLa (Cervical Cancer) | 15 |

Case Studies

A notable study conducted by Becerra et al. synthesized a series of N-benzenesulfonyl derivatives of benzotriazole and evaluated their biological activity against Trypanosoma cruzi. The results indicated that these derivatives exhibited significant dose-dependent inhibitory effects on both epimastigote and trypomastigote forms, with some compounds showing over 95% lethality at higher concentrations .

Another investigation focused on the synthesis and biological evaluation of thiazolidine derivatives linked with benzotriazole, revealing promising results in terms of their antibacterial and antifungal activities against common pathogens .

Q & A

Q. How are contradictory data in literature resolved regarding its reactivity?

- Case Analysis : Discrepancies in thiourea cyclization yields (40–85%) are attributed to trace metal contamination. Chelating agents (e.g., EDTA) increase reproducibility to ±5% .

- Validation : Replicate studies under strict anhydrous conditions (Karl Fischer titration <50 ppm HO) confirm optimal yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.